3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole
Description
The compound 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group and a pyrrolidine ring linked to a benzoyl moiety containing a pyrazole heterocycle. This structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-3-1-4-17(11-14)25-8-2-7-21-25)24-9-5-15(12-24)18-22-19(27-23-18)16-6-10-28-13-16/h1-4,6-8,10-11,13,15H,5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOLAHCMOMBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone.
Benzoylation: The pyrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Pyrrolidine Ring Formation: The benzoylated pyrazole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a thiophene derivative and a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds containing the oxadiazole structure often exhibit significant anti-inflammatory properties. In particular, derivatives of pyrazole have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A study demonstrated that similar compounds exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib, indicating superior efficacy in inhibiting COX enzymes .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | COX-1 | 5.40 | Selective inhibitor |
| Compound B | COX-2 | 0.01 | Superior to celecoxib |
| Compound C | 5-LOX | 1.78 | Broad-spectrum anti-inflammatory |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies focusing on the inhibition of cyclin-dependent kinases (CDKs) have shown that similar pyrazole derivatives can effectively inhibit CDK2/cyclin A complexes, leading to reduced proliferation in various cancer cell lines . The mechanism involves the disruption of cell cycle progression, which is critical in cancer therapy.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.96 | CDK inhibition |
| MCF-7 | 3.60 | Apoptosis induction |
| HCT-116 | 4.50 | Cell cycle arrest |
Antimicrobial Applications
The antimicrobial activity of this compound has been explored against various bacterial strains. Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The mechanism typically involves the inhibition of macromolecular synthesis within bacterial cells .
Table 3: Antimicrobial Efficacy
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluoromethyl Pyrazole Derivative | Staphylococcus aureus | Low MIC values |
| Trifluoromethyl Pyrazole Derivative | Enterococcus faecalis | Low MIC values |
Mechanism of Action
The mechanism of action of 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents on the oxadiazole core and pyrrolidine side chain. Key examples include:
Key Observations :
- Pyridyl vs. Thiophenyl : Replacement of thiophen-3-yl with pyridyl (as in 1a ) shifts activity toward antiviral targets (e.g., SARS-CoV-2 inhibition) , whereas thiophenyl analogs like the target compound are linked to antitumor activity .
- Fluorine Substitution: Fluorinated pyrrolidine (CAS: 2098061-20-0) increases lipophilicity (logP = 2.8 vs.
- Side-Chain Complexity : The benzoyl-pyrrolidinyl-pyrazole moiety in the target compound introduces steric bulk and hydrogen-bonding sites absent in simpler analogs like 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole , which may improve receptor specificity .
Key Findings :
- The pyridyl-thiophene oxadiazole analog exhibits antitumor activity via PPAR-α activation (IC50 = 8.5 µM) , suggesting the target compound’s thiophenyl group and side chain may enhance this effect.
- 1a and 1b demonstrate antiviral activity (EC50 = 1.2 µM), highlighting the role of pyridyl substituents in targeting viral proteases .
Biological Activity
The compound 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Structural Characteristics
The compound features a complex structure that includes:
- A pyrrolidine moiety
- A pyrazole ring
- A thiophene group
- An oxadiazole ring
These structural components contribute to its diverse biological activities and interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the compound in focus, exhibit significant antimicrobial properties. The mechanisms underlying these effects often involve the inhibition of specific enzymes or interference with bacterial cell wall synthesis. For instance:
- In vitro studies have shown that similar oxadiazole compounds possess potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Notably:
- Compounds with similar structures demonstrated significant COX-II inhibitory activity, suggesting that the compound may also exhibit anti-inflammatory effects .
Anticancer Potential
The unique structural arrangement of the compound may also confer anticancer properties. Pyrazole and oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Preliminary studies suggest that the compound could act on molecular targets involved in cancer proliferation and survival .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and inflammation.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammatory responses.
- Cell Cycle Modulation : Potential effects on cell cycle regulation may contribute to its anticancer activity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyrrolidine ring linked to a benzoyl group substituted with a pyrazole moiety, a thiophene ring, and a 1,2,4-oxadiazole core. The pyrazole and thiophene groups contribute to π-π stacking and hydrogen bonding interactions, while the oxadiazole enhances metabolic stability. The benzoyl-pyrrolidine scaffold may improve solubility and conformational flexibility, critical for target binding .
Q. What synthetic strategies are employed for this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of diethyl oxalate with a ketone (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates.
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole rings.
- Step 3 : Sequential functionalization with thiophene and oxadiazole moieties via coupling reactions. Solvent selection (e.g., THF, DMF) and catalysts (e.g., CuSO₄ for click chemistry) are critical for yield optimization .
Q. Which spectroscopic methods are used for structural characterization?
- 1H NMR and IR spectroscopy : Confirm functional groups and regioselectivity (e.g., pyrazole N-substitution).
- High-performance liquid chromatography (HPLC) : Assess purity (>95% typically required).
- Elemental analysis : Validate molecular composition (C, H, N, S content). Combined, these methods ensure structural fidelity and reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while toluene minimizes side reactions in cyclizations.
- Catalyst screening : Copper(I) catalysts improve regioselectivity in triazole formations.
- Temperature control : Lower temperatures (0–25°C) suppress decomposition in sensitive steps (e.g., oxadiazole ring closure). Example: A 61% yield was achieved for a triazole-pyrazole hybrid using CuSO₄/ascorbate in THF/water at 50°C .
Q. What computational methods predict biological targets for this compound?
- Molecular docking : Docking against enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) identifies potential binding modes.
- Pharmacophore modeling : Maps hydrogen bond acceptors (oxadiazole) and hydrophobic regions (thiophene) to prioritize targets.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks. These methods guide in vitro testing by narrowing target hypotheses .
Q. How do structural modifications affect bioactivity?
- Pyrazole substitution : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (e.g., antifungal activity).
- Thiophene position : 3-Thiophenyl improves π-stacking with aromatic residues in receptor pockets vs. 2-thiophenyl.
- Oxadiazole replacement : Substituting with triazoles reduces metabolic stability but increases solubility. Example: 5-(3-Cyclopropyl-pyrazol-5-yl)-oxadiazole derivatives showed improved MIC values against Candida spp. compared to non-substituted analogs .
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., MIC determination using CLSI guidelines) to minimize discrepancies.
- Structural analogs : Compare substituent effects (e.g., 3-thiophenyl vs. 4-methoxyphenyl) to isolate activity drivers.
- Target specificity : Use knock-out models or siRNA to confirm on-target effects. Example: Anti-inflammatory activity in pyrazole-tetrazoles varied due to aryl group hydrophobicity, resolved by QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
